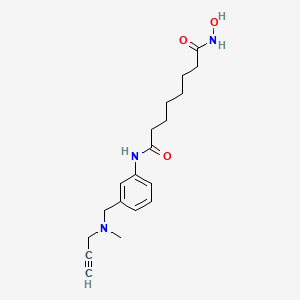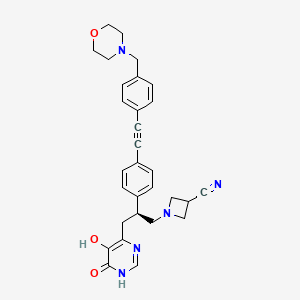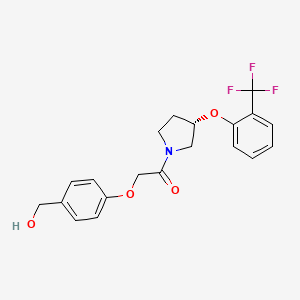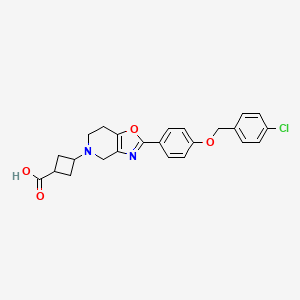![molecular formula C14H11F2N5O2 B15142090 5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15142090.png)
5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a difluoromethyl group attached to a cyclopropyl ring, which is further connected to an imidazo[1,5-b]pyridazine moiety
Méthodes De Préparation
The synthesis of 5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Cyclopropyl Ring: The difluoromethyl group is introduced to the cyclopropyl ring through a difluoromethylation reaction. This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Construction of the Imidazo[1,5-b]pyridazine Core: The cyclopropyl ring is then coupled with an imidazo[1,5-b]pyridazine precursor through a series of condensation and cyclization reactions.
Attachment of the Pyrimidine-2,4-dione Moiety:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Des Réactions Chimiques
5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine-2,4-dione moiety, using reagents such as alkyl halides or acyl chlorides.
Coupling Reactions: The imidazo[1,5-b]pyridazine core can participate in coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents and modify the compound’s properties.
Applications De Recherche Scientifique
5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and molecular targets, providing insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.
Industrial Applications: In the chemical industry, the compound can be used as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of 5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the imidazo[1,5-b]pyridazine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may inhibit or activate certain pathways, depending on its specific interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione include other imidazo[1,5-b]pyridazine derivatives and difluoromethylated compounds. These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their biological activity and chemical properties. The unique combination of the difluoromethyl group and the imidazo[1,5-b]pyridazine core in this compound distinguishes it from other similar molecules, providing it with distinct advantages in terms of potency and selectivity.
Some similar compounds include:
Imidazo[1,5-b]pyridazine Derivatives: These compounds have variations in the substituents attached to the imidazo[1,5-b]pyridazine core, affecting their biological activity and applications.
Difluoromethylated Compounds: These compounds contain the difluoromethyl group but differ in their overall structure, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C14H11F2N5O2 |
|---|---|
Poids moléculaire |
319.27 g/mol |
Nom IUPAC |
5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H11F2N5O2/c15-12(16)8-1-6(8)7-2-10(20-21-5-17-4-11(7)21)9-3-18-14(23)19-13(9)22/h2-6,8,12H,1H2,(H2,18,19,22,23)/t6-,8+/m1/s1 |
Clé InChI |
CCXNIFRVXBFCBQ-SVRRBLITSA-N |
SMILES isomérique |
C1[C@@H]([C@H]1C(F)F)C2=CC(=NN3C2=CN=C3)C4=CNC(=O)NC4=O |
SMILES canonique |
C1C(C1C(F)F)C2=CC(=NN3C2=CN=C3)C4=CNC(=O)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S)-2-[6-(5-oxohexanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B15142019.png)



![1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)


![Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B15142071.png)

![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15142088.png)
![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15142096.png)

